![molecular formula C11H17NO4S B15286007 (1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B15286007.png)
(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[2.2.1]heptane core with an oxaziridine and sulfonylmethyl group, making it a versatile molecule for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the bicyclic core through a Diels-Alder reaction, followed by the introduction of the oxaziridine and sulfonylmethyl groups via nucleophilic substitution and oxidation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to scale up the process efficiently. This includes using continuous flow reactors for the Diels-Alder reaction and employing robust catalysts for the subsequent steps. The goal is to achieve high purity and yield while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The oxaziridine group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield different bicyclic amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the sulfonylmethyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxaziridine group can yield sulfonyl oxaziridines, while reduction can produce bicyclic amines with varying degrees of saturation.
Applications De Recherche Scientifique
(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the development of new materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes and proteins. The oxaziridine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying cellular processes and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-7,7-dimethyl-1-(aziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one: Similar structure but with an aziridine group instead of an oxaziridine.
(1R)-7,7-dimethyl-1-(sulfonylmethyl)bicyclo[2.2.1]heptan-2-one: Lacks the oxaziridine group, making it less reactive.
(1R)-7,7-dimethyl-1-(oxaziridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-one: Similar but without the sulfonyl group.
Uniqueness
The presence of both the oxaziridine and sulfonylmethyl groups in (1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[221]heptan-2-one makes it unique
Propriétés
Formule moléculaire |
C11H17NO4S |
|---|---|
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H17NO4S/c1-10(2)8-3-4-11(10,9(13)5-8)6-17(14,15)12-7-16-12/h8H,3-7H2,1-2H3/t8?,11-,12?/m0/s1 |
Clé InChI |
RKJOKGHHDGMFPD-HBWJCNCUSA-N |
SMILES isomérique |
CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)N3CO3)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(r)-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B15285927.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B15285930.png)
![sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate](/img/structure/B15285937.png)
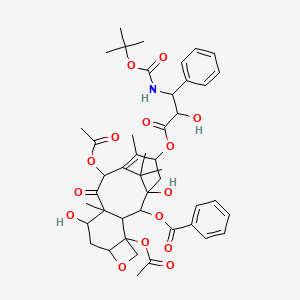
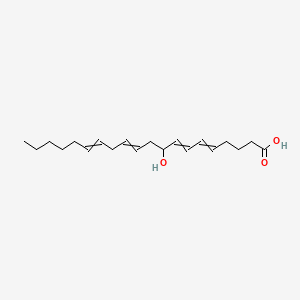
![Benzenemethanesulfonamide,N-[2-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl]-](/img/structure/B15285963.png)
![7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B15285975.png)
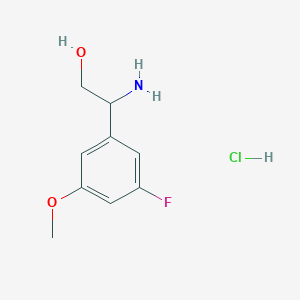
![2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15285990.png)
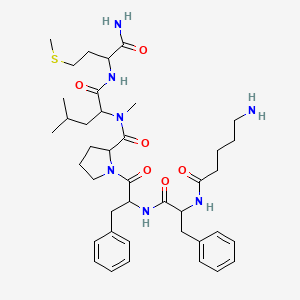

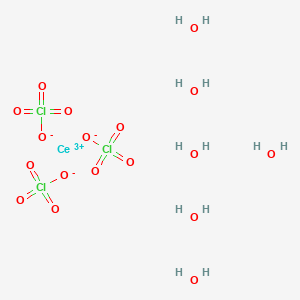
![ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B15286018.png)
![2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B15286022.png)
